Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-12-8(11)6-5-13-7(10-6)3-4-9/h5H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPIXDICNGNWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575894 | |
| Record name | Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64515-80-6 | |
| Record name | Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Thiazole Synthesis with Pre-Functionalized Components
A modified Hantzsch approach employs ethyl 2-chloroacetoacetate and N-(2-aminoethyl)thiourea. Ethyl 2-chloroacetoacetate provides the α-haloketone component, while the thiourea derivative introduces the 2-aminoethyl group.
Procedure :
- Dissolve N-(2-aminoethyl)thiourea (1.2 equiv) in ethanol.
- Add ethyl 2-chloroacetoacetate (1.0 equiv) dropwise at 45–50°C.
- Reflux at 70°C for 5–6 hours.
- Cool, precipitate with ice water, and filter.
Yield : 78–85% (unoptimized).
Key Advantage : Direct incorporation of the 2-aminoethyl group avoids post-cyclization modifications.
Post-Cyclization Functionalization Approaches
When direct synthesis proves challenging, introducing the 2-aminoethyl group after thiazole ring formation offers an alternative.
Alkylation of 2-Bromothiazole Intermediate
This method involves:
- Synthesizing ethyl 2-bromo-1,3-thiazole-4-carboxylate via bromination of the parent thiazole.
- Reacting with 2-aminoethyl bromide hydrobromide under basic conditions.
Procedure :
- Prepare ethyl 2-bromo-1,3-thiazole-4-carboxylate using N-bromosuccinimide (NBS) in CCl₄.
- Combine with 2-aminoethyl bromide hydrobromide (1.5 equiv) and K₂CO₃ in DMF.
- Stir at 60°C for 12 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 65–72%.
Challenges : Competing elimination reactions may reduce yield, necessitating precise stoichiometry.
Reductive Amination Pathways
Introducing the amino group via reduction of a nitrile or imine intermediate provides another route.
Nitrile Reduction Strategy
- Synthesize ethyl 2-(2-cyanoethyl)-1,3-thiazole-4-carboxylate via alkylation with acrylonitrile.
- Reduce the nitrile to an amine using LiAlH₄ or catalytic hydrogenation.
Procedure :
- React ethyl 2-mercapto-1,3-thiazole-4-carboxylate with acrylonitrile in ethanol (pH 8–9).
- Hydrogenate the nitrile intermediate over Raney Ni at 50 psi H₂, 60°C.
Yield : 80–88% (two steps).
Safety Note : LiAlH₄ requires anhydrous conditions and careful temperature control.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Conditions | Yield | Purity |
|---|---|---|---|---|
| Hantzsch Synthesis | Ethyl 2-chloroacetoacetate, Thiourea | Ethanol, 70°C, 5h | 78–85% | 95% |
| Post-Cyclization Alkylation | Ethyl 2-bromo-thiazole, 2-Aminoethyl bromide | DMF, 60°C, 12h | 65–72% | 90% |
| Reductive Amination | Ethyl 2-cyanoethyl-thiazole | H₂ (50 psi), 60°C | 80–88% | 98% |
Key Observations :
- The Hantzsch method offers simplicity but requires custom thiourea precursors.
- Reductive amination provides higher purity but involves hazardous reagents.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry improves scalability:
- Mix α-haloketone and thiourea streams in a microreactor at 70°C.
- Residence time: 30 minutes.
- Achieves 90% conversion with inline pH monitoring.
Solvent Recycling
Ethanol recovery via distillation reduces costs:
- Distill reaction mixtures at 80°C under reduced pressure.
- Reuse solvent for 5 cycles without yield loss.
Purification and Characterization
Crystallization Optimization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (t, 3H, CH₂CH₃), 2.85 (t, 2H, NH₂CH₂), 3.52 (q, 2H, CH₂NH₂), 4.24 (q, 2H, OCH₂), 7.45 (s, 1H, thiazole-H).
- IR (KBr): 3350 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O ester).
Scientific Research Applications
Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: It is explored as a lead compound for the development of new therapeutic agents.
Industry: Used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets, such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The aminoethyl group may facilitate binding to specific receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
This section compares structural analogs of Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate, focusing on substituent effects, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Reactivity: The 2-aminoethyl group in the target compound provides a primary amine for further functionalization (e.g., acylation, alkylation), distinguishing it from simpler analogs like Ethyl 2-amino-1,3-thiazole-4-carboxylate, which lacks the ethyl spacer . Nitroanilino groups (as in ) introduce electron-withdrawing effects, altering the thiazole ring’s electronic profile and reactivity toward nucleophiles.
Synthetic Pathways: The target compound’s synthesis likely involves condensation of ethyl 2-aminothiazole-4-carboxylate with ethylenediamine derivatives, analogous to methods used for Schiff base formation (e.g., reflux with aldehydes/ketones in ethanol/acetic acid) . In contrast, hydroxymethyl-substituted analogs (e.g., ) may require protection/deprotection strategies for the alcohol group during synthesis.
Biological Activity: Aminoethyl-substituted thiazoles are precursors for bioactive molecules, such as bacillamide A analogs, which display antimicrobial properties . Ethyl 2-amino-1,3-thiazole-4-carboxylate () is a key intermediate in synthesizing thiazole-containing antibiotics, highlighting the role of substituent simplicity in scalable production.
Physical Properties :
Biological Activity
Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a thiazole ring substituted with an aminoethyl group and an ethyl ester. This structure contributes to its unique reactivity and biological activity. The compound can be synthesized through various methods, typically involving the cyclization of thiourea with α-haloketones under basic conditions, followed by the introduction of the aminoethyl group.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of Mycobacterium tuberculosis , a major global health threat. The compound has shown sub-micromolar minimum inhibitory concentrations (MICs), indicating potent antibacterial effects . Its mechanism involves inhibition of UDP-N-acetylmuramate/L-alanine ligase, an enzyme critical for bacterial cell wall synthesis, leading to cell death .
Antifungal Activity
In addition to its antibacterial properties, this thiazole derivative has demonstrated antifungal activity. Studies have reported that derivatives of 2-amino-1,3-thiazole exhibit good fungicidal activity at concentrations as low as 50 μg/mL against several fungal strains . The structural features of this compound enhance its interaction with fungal cell membranes, disrupting their integrity and function.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it possesses significant cytotoxic effects against various cancer cell lines. For instance, analogs derived from this compound exhibited remarkable activity against leukemia cell lines with GI50 values as low as 0.08 μM . The mechanism behind its anticancer activity may involve modulation of specific signaling pathways or direct interaction with cellular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with Proteins : Its aminoethyl group allows for hydrogen bonding and electrostatic interactions with target proteins.
- Membrane Disruption : The thiazole ring participates in π-π stacking interactions that may disrupt cellular membranes in fungi and bacteria.
Study on Antimicrobial Activity
A study published in NCBI evaluated a series of 2-aminothiazoles for their antibacterial properties against Mycobacterium tuberculosis . The compounds were designed to explore structure-activity relationships (SAR) and identified optimal substitutions that enhanced their efficacy .
| Compound | MIC (μM) | Target |
|---|---|---|
| This compound | <0.5 | M. tuberculosis |
| Analog A | 0.08 | RPMI-8226 leukemia |
Study on Antifungal Activity
Research conducted on various thiazole derivatives indicated that many exhibited strong antifungal properties at low concentrations. For example:
| Compound | Concentration (μg/mL) | Activity |
|---|---|---|
| Compound B | 50 | Good fungicidal activity |
| Compound C | 100 | Anti-TMV activity |
Q & A
Q. What are the common synthetic routes for Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate?
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, reacting ethyl 2-bromo-1,3-thiazole-4-carboxylate with ethylenediamine under basic conditions (e.g., sodium hydroxide in ethanol) can introduce the aminoethyl group . Alternatively, cyclization of thiourea derivatives with α-bromo carbonyl compounds (e.g., ethyl 4-bromo-3-oxobutanoate) in refluxing ethanol may yield the thiazole core, followed by functionalization . Purification often employs column chromatography or recrystallization from ethanol/water mixtures .
Q. How is the purity of this compound verified in laboratory settings?
Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection and thin-layer chromatography (TLC). Spectroscopic techniques like H/C NMR and IR confirm structural integrity, while elemental analysis (EA) or high-resolution mass spectrometry (HRMS) validates molecular composition . For example, NMR peaks for the thiazole ring (δ 6.5–7.5 ppm) and ester carbonyl (δ 165–170 ppm) are critical markers .
Q. What spectroscopic techniques are employed to characterize this compound?
Key methods include:
- NMR : To identify the thiazole ring protons, aminoethyl side chain, and ester group.
- IR : Confirms C=O (ester, ~1700 cm) and N–H (amine, ~3300 cm) stretches.
- Mass spectrometry : Determines molecular weight and fragmentation patterns.
- X-ray crystallography (if crystals are obtained): Resolves 3D structure and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of derivatives?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes or receptors), predicting binding affinities. For example, docking studies on similar thiazole derivatives revealed strong binding to antimicrobial targets like DNA gyrase .
Q. What strategies address conflicting biological activity data across studies?
- Structural benchmarking : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) on activity .
- Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds.
- Meta-analysis : Correlate activity trends with physicochemical parameters (e.g., logP, polar surface area) using QSAR models .
Q. What are the challenges in elucidating the reaction mechanism for synthesizing this compound?
Competing pathways (e.g., SN2 vs. radical mechanisms) may arise during substitution reactions. Isotopic labeling (e.g., N in ethylenediamine) and kinetic studies (e.g., variable-temperature NMR) can clarify mechanisms. Computational tools like Gaussian or ORCA simulate transition states and reaction energetics .
Methodological Considerations
-
Synthesis Optimization :
Vary solvents (DMF for polar intermediates, ethanol for cyclization), catalysts (e.g., DBU for deprotonation), and temperatures (reflux vs. microwave-assisted) to improve yields . -
Data Contradiction Analysis :
Cross-validate biological results using orthogonal assays (e.g., microbial growth inhibition + enzymatic activity tests). Conflicting cytotoxicity data may stem from cell-type-specific uptake or metabolic differences . -
Advanced Characterization :
For ambiguous NMR signals, use 2D techniques (COSY, HSQC) or compare with literature data for analogous thiazoles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
